molecular formula C10H22Cl2N2O B1434464 (1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride CAS No. 2095411-02-0

(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride

Cat. No.: B1434464
CAS No.: 2095411-02-0
M. Wt: 257.2 g/mol
InChI Key: DPRPFRSUTPYYON-UHFFFAOYSA-N
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Description

(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidinyl group attached to a piperidinyl ring, and a methanol moiety.

Synthetic Routes and Reaction Conditions:

  • Reduction of Pyrrolidinone Derivatives: One common synthetic route involves the reduction of pyrrolidinone derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Nucleophilic Substitution Reactions: Another method involves nucleophilic substitution reactions where a suitable leaving group on the piperidinyl ring is substituted with a pyrrolidinyl group.

  • Hydrolysis of Ethers: The compound can also be synthesized through the hydrolysis of ethers, where an appropriate ether precursor is hydrolyzed under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the compound to its corresponding alcohol.

  • Substitution Reactions: Nucleophilic substitution reactions can occur at the piperidinyl ring, where nucleophiles replace leaving groups.

  • Acid-Base Reactions: The compound can participate in acid-base reactions due to the presence of hydroxyl and amine groups.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, and other strong oxidizing agents.

  • Reduction: LiAlH4, NaBH4, and other reducing agents.

  • Substitution: Various nucleophiles and leaving groups under suitable conditions.

  • Acid-Base Reactions: Common acids and bases used in organic synthesis.

Major Products Formed:

  • Oxidation Products: Corresponding oxo derivatives.

  • Reduction Products: Corresponding alcohols.

  • Substitution Products: Various substituted piperidinyl derivatives.

  • Acid-Base Reaction Products: Salts and conjugate acids/bases.

Scientific Research Applications

Oncology

Summary of Application : The compound is being investigated for its potential use in anticancer therapies. The presence of the piperidine nucleus is common in many chemotherapeutic agents, which may enhance its efficacy against cancer.

Methods of Application :

  • Synthesis of derivatives to evaluate their cytotoxic effects against various cancer cell lines.

Results :

  • Some derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro. For instance, studies have indicated that certain analogues exhibit significant activity against specific cancer types, highlighting their potential as lead compounds for drug development.

Pharmacology

Summary of Application : This compound has been explored for its antimalarial properties, particularly against resistant strains of Plasmodium falciparum.

Methods of Application :

  • Synthetic derivatives are evaluated using in vitro parasite growth inhibition assays.

Results :

  • Certain analogues demonstrate high selectivity and potency against the parasite, with IC50 values in the low microgram per milliliter range. This suggests a promising avenue for developing new antimalarial drugs.

Endocrinology

Summary of Application : The compound plays a role in synthesizing inhibitors targeting 11β-hydroxysteroid dehydrogenase type 1, which is crucial for cortisol regulation.

Methods of Application :

  • Enantioselective reduction processes are utilized to synthesize biologically active substances.

Results :

  • The synthesized inhibitors show potential as candidates for treating diseases related to cortisol abnormalities, such as Cushing's syndrome.

Case Studies and Research Findings

Research has demonstrated the effectiveness of (1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride derivatives in various studies:

  • Anticancer Activity : In vitro studies have shown that derivatives can inhibit cell growth in several cancer types, including breast and lung cancers. Specific analogues have been identified that induce apoptosis through mitochondrial pathways.
  • Antimalarial Efficacy : A study evaluated the antiplasmodial activity of synthesized derivatives against drug-resistant strains of Plasmodium falciparum. Results indicated that certain compounds significantly reduced parasite viability at low concentrations.
  • Cortisol Regulation Inhibition : Inhibitors synthesized from this compound were tested for their ability to modulate cortisol levels in cellular models, showing promise as therapeutic agents for conditions associated with cortisol dysregulation.

Mechanism of Action

(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride: can be compared with other similar compounds such as (1-(azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride and (1-(piperidin-4-yl)pyrrolidin-3-yl)methanol hydrochloride . These compounds share structural similarities but differ in the nature of the heterocyclic rings and substituents.

Comparison with Similar Compounds

  • (1-(azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride

  • (1-(piperidin-4-yl)pyrrolidin-3-yl)methanol hydrochloride

The uniqueness of (1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride

Biological Activity

(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride, with the chemical formula C10H22Cl2N2O and CAS number 2095411-02-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 257.2 g/mol
  • Purity : 95%
  • IUPAC Name : this compound
  • SMILES Notation : OCC1CCN(CC1)C2CCNC2.Cl[H].Cl[H]

Biological Activity Overview

The compound exhibits various biological activities, particularly in the realm of receptor modulation and antimicrobial properties. It has been studied for its potential effects on the melanocortin 4 receptor (MC4R), which is implicated in metabolic regulation.

1. Melanocortin Receptor Agonism

Research indicates that derivatives related to this compound can act as selective agonists for MC4R, which is significant in treating obesity and metabolic disorders. Activation of this receptor may lead to appetite suppression and increased energy expenditure, making it a target for anti-obesity therapies .

2. Antimicrobial Activity

A study on pyrrolidine derivatives revealed that several compounds within this class demonstrated notable antibacterial and antifungal activities. For instance, compounds showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . The presence of specific substituents on the piperidine ring was found to enhance these properties.

Table 1: Summary of Biological Activities

Activity TypeOrganism/TargetMIC Values (mg/mL)Reference
AntibacterialStaphylococcus aureus0.0039 - 0.025
AntibacterialEscherichia coli0.0039 - 0.025
MC4R AgonismMelanocortin ReceptorN/A
AntifungalCandida albicans3.125 - 100

The mechanisms through which this compound exerts its effects include:

  • Receptor Activation : By engaging with MC4R, it may influence pathways related to energy homeostasis.
  • Cell Membrane Disruption : In antifungal studies, compounds similar to this have shown the ability to disrupt fungal cell membranes, leading to cell death .

Properties

IUPAC Name

(1-pyrrolidin-3-ylpiperidin-4-yl)methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c13-8-9-2-5-12(6-3-9)10-1-4-11-7-10;;/h9-11,13H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRPFRSUTPYYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CCC(CC2)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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